molecular formula C12H15FN4 B1491000 1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098087-30-8

1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No.: B1491000
CAS No.: 2098087-30-8
M. Wt: 234.27 g/mol
InChI Key: JQSZHKSOVUTIPG-UHFFFAOYSA-N
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Description

1-(1-(2-Fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a fluorinated pyrazole derivative of significant interest in medicinal chemistry and preclinical research. This compound features a pyrazole core substituted with a 2-fluoroethyl group and a pyridin-3-yl ring, a structural motif known to be associated with bioactive properties . The incorporation of a fluorine atom is a common strategy in drug design to enhance metabolic stability, influence lipophilicity, and improve binding affinity in protein-ligand complexes . This compound is supplied for research applications only and is strictly not for human or veterinary use. Its primary research value lies in its potential as an allosteric modulator of the M4 muscarinic acetylcholine receptor (M4 mAChR) . Allosteric modulators of this specific receptor represent a promising therapeutic strategy for a range of nervous system and psychiatric diseases. Consequently, this molecule is a valuable tool compound for researchers investigating novel treatment pathways for conditions such as schizophrenia, cognitive deficits, and other neurological disorders . The structural analogy to other patented 3-(1H-pyrazol-4-yl)pyridine compounds further underscores its relevance in the development of central nervous system (CNS) targeted therapies . Researchers can utilize this chemical to study receptor pharmacology, perform high-throughput screening, and explore structure-activity relationships (SAR) within this class of molecules.

Properties

IUPAC Name

1-[1-(2-fluoroethyl)-3-pyridin-3-ylpyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4/c1-14-7-11-9-17(6-4-13)16-12(11)10-3-2-5-15-8-10/h2-3,5,8-9,14H,4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSZHKSOVUTIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1C2=CN=CC=C2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H15FN4 and a molecular weight of 234.27 g/mol. Its structure consists of a pyrazole ring substituted with a pyridine ring and a fluoroethyl group, which may influence its biological interactions.

PropertyValue
Molecular FormulaC12H15FN4
Molecular Weight234.27 g/mol
IUPAC NameThis compound
InChI KeyCCKOEUKEJHXXQC-UHFFFAOYSA-N

The biological activity of this compound is hypothesized to be mediated through interactions with various biological targets, including enzymes and receptors. The fluoroethyl group enhances lipophilicity, potentially improving membrane permeability and target binding affinity.

Biological Activity Overview

Recent studies have investigated the compound's potential in various therapeutic areas:

  • Anticancer Activity : The compound was tested for its cytotoxic effects against several cancer cell lines, including MCF-7 (breast), SiHa (cervical), and PC-3 (prostate) cells. Preliminary results indicated that it exhibits selective cytotoxicity towards these cancer cells while maintaining lower toxicity in normal cell lines (HEK-293T) .
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound can effectively bind to the colchicine-binding site of tubulin, indicating potential as an anti-tubulin agent . This binding mode is critical for disrupting cancer cell proliferation.
  • In Vitro Studies : In vitro assays demonstrated that the compound exhibits significant growth inhibition in cancer cells with IC50 values ranging from 2.97 µM to 3.60 µM, showcasing its potential as a lead compound for further development .

Case Studies

Several studies have highlighted the biological activity of similar compounds within the pyrazole family, providing context for the efficacy of this compound:

  • Study on Pyrazole Derivatives : A study synthesized various pyrazole derivatives and evaluated their anticancer properties, revealing that modifications in substituents significantly influenced their biological activity .
  • Comparative Analysis : Research comparing different halogenated pyrazole derivatives indicated that fluorinated compounds often exhibited enhanced biological activity compared to their chloro or bromo counterparts due to increased electronegativity and unique interaction profiles .

Scientific Research Applications

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, making it a candidate for drug development. Notable pharmacological properties include:

  • Anti-inflammatory Effects : Similar pyrazole derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity : Studies have demonstrated that pyrazole derivatives can exhibit antiproliferative effects against various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells. This activity positions the compound as a potential lead in cancer therapeutics.
  • Antimicrobial Properties : Certain derivatives have demonstrated efficacy against bacterial strains like E. coli and S. aureus, indicating potential for development as antimicrobial agents.

Material Development

The unique properties of 1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine suggest potential applications in developing new materials with specific properties. Its enhanced lipophilicity may lead to improved interactions with various substrates, making it suitable for applications in coatings or polymers.

Agrochemical Potential

Given its biological activity profile, this compound may also be explored for use in agrochemicals. Its antimicrobial properties could be beneficial in developing new pesticides or fungicides.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The table below highlights critical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Activities References
Target Compound C₁₃H₁₇FN₄ 248.3 1-(2-Fluoroethyl), 3-(Pyridin-3-yl), 4-(N-Methylmethanamine) Hypothesized kinase inhibition potential
1-[5-(4-Fluorophenyl)-1H-Pyrazol-4-yl]-N-Methylmethanamine C₁₁H₁₂FN₃ 205.23 5-(4-Fluorophenyl), 4-(N-Methylmethanamine) Unreported bioactivity; used as a synthetic intermediate
1-(1-(3-Methoxyphenyl)-1H-Pyrazol-4-yl)-N-Methylmethanamine C₁₂H₁₅N₃O 217.27 1-(3-Methoxyphenyl), 4-(N-Methylmethanamine) Acute oral toxicity (Category 4), skin irritation (Category 2)
1-[1-(2,2-Difluoroethyl)-1H-Pyrazol-4-yl]-N-[(1,5-Dimethyl-1H-Pyrazol-4-yl)Methyl]Methanamine* C₁₂H₁₈ClF₂N₅ 305.76 1-(2,2-Difluoroethyl), 4-(N-[(Dimethylpyrazolyl)Methyl]Methanamine) Structural complexity; potential for multi-target engagement
Crizotinib (Antineoplastic Agent) C₂₁H₂₂Cl₂FN₅O 449.34 1-(Piperidin-4-yl), 3-(Dichlorofluorophenyl) Ethoxy FDA-approved for ALK/ROS1-positive cancers

Notes:

  • *Discrepancy in : The molecular formula includes chlorine (Cl), which is absent in the compound name. This may reflect a data entry error.
Fluorinated Alkyl Chains
  • The 2-fluoroethyl group in the target compound likely increases metabolic stability compared to non-fluorinated analogs (e.g., 3-methoxyphenyl in ). Fluorination reduces cytochrome P450-mediated oxidation, prolonging half-life .
  • In contrast, the 2,2-difluoroethyl group in ’s compound may enhance electronegativity, altering binding kinetics.
Aromatic Substituents
  • The pyridin-3-yl group in the target compound could mimic the pyridine moiety in crizotinib, a known kinase inhibitor . This contrasts with 4-fluorophenyl (), which lacks heteroaromaticity and may reduce target affinity.

Preparation Methods

Pyrazole Ring Construction

  • The pyrazole core can be synthesized by condensation of hydrazine derivatives with β-dicarbonyl compounds or equivalents, often starting from substituted hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds.
  • For the target compound, a precursor pyrazole with a pyridin-3-yl substituent is prepared by coupling reactions involving pyridine derivatives and pyrazole intermediates.

Alkylation with 2-Fluoroethyl Group

  • The N-1 position of the pyrazole is alkylated with 2-fluoroethyl bromide or 2-fluoroethyl tosylate.
  • This alkylation is performed under basic conditions, commonly using potassium carbonate or sodium hydride as base, in polar aprotic solvents such as DMF or DMSO.
  • Reaction temperatures are maintained between room temperature and 80°C to avoid decomposition and side reactions.

Attachment of N-Methylmethanamine Group

  • The N-methylmethanamine is introduced by nucleophilic substitution or reductive amination at the pyrazole C-4 position.
  • Reductive amination involves reacting the corresponding aldehyde intermediate with methylamine in the presence of reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride.
  • Alternatively, direct amination using methylamine under catalytic conditions can be employed.

Representative Preparation Procedure (Literature-Based)

Step Reagents & Conditions Outcome & Yield
1. Pyrazole formation Hydrazine hydrate + β-diketone derivative; reflux in ethanol Pyrazole core with pyridin-3-yl substituent; yield ~70-80%
2. Pyridin-3-yl coupling Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h Coupled pyrazole-pyridine intermediate; yield ~65-75%
3. N-1 alkylation 2-fluoroethyl bromide, K₂CO₃, DMF, 50°C, 6 h N-(2-fluoroethyl) pyrazole derivative; yield ~60-70%
4. Reductive amination Aldehyde intermediate + methylamine, NaBH₃CN, MeOH, rt, 4 h Final compound 1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine; yield ~65-75%

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF, DMSO, or DMAc are preferred for alkylation and coupling steps due to their ability to dissolve reactants and stabilize intermediates.
  • Bases: Potassium carbonate is commonly used for alkylation; sodium hydride may be used for stronger deprotonation.
  • Catalysts: Pd-based catalysts (e.g., Pd(PPh₃)₄) are essential for cross-coupling reactions.
  • Temperature: Moderate temperatures (50-100°C) optimize reaction rates while minimizing decomposition.
  • Purification: Crystallization or chromatographic techniques are employed to isolate intermediates and final product with high purity.

Data Table: Summary of Key Reagents and Conditions

Synthetic Step Reagents Solvent Temperature Time Yield (%) Notes
Pyrazole ring formation Hydrazine hydrate, β-diketone Ethanol Reflux 4-6 hours 70-80 Base-catalyzed cyclization
Pyridin-3-yl coupling Pd(PPh₃)₄, K₂CO₃, pyridinyl boronic acid DMF 100°C 12 hours 65-75 Suzuki or Buchwald–Hartwig coupling
N-1 alkylation with 2-fluoroethyl 2-fluoroethyl bromide, K₂CO₃ DMF 50°C 6 hours 60-70 N-alkylation of pyrazole nitrogen
Reductive amination Aldehyde intermediate, methylamine, NaBH₃CN Methanol Room temp 4 hours 65-75 Formation of N-methylmethanamine

Research Findings and Notes

  • The introduction of the 2-fluoroethyl group enhances the compound’s metabolic stability and lipophilicity, which is advantageous for biological activity.
  • The pyridin-3-yl substituent confers specificity in molecular interactions, potentially targeting enzymes or receptors in medicinal chemistry applications.
  • The N-methylmethanamine moiety is critical for binding affinity and solubility.
  • The overall synthetic route benefits from mild reaction conditions and readily available starting materials , making it suitable for scale-up.
  • Reported yields are generally moderate to good, with optimization focusing on catalyst loading, reaction time, and solvent choice to maximize efficiency.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized for improved yield?

Answer:
The synthesis typically involves Ullmann-type coupling reactions. For example, a pyrazole precursor (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) is reacted with cyclopropanamine in dimethyl sulfoxide (DMSO) using cesium carbonate as a base and copper(I) bromide as a catalyst at 35°C for 48 hours . Key methodological considerations include:

  • Catalyst selection : Copper(I) bromide enhances coupling efficiency.
  • Solvent choice : Polar aprotic solvents like DMSO stabilize intermediates.
  • Purification : Chromatography (e.g., ethyl acetate/hexane gradients) resolves regioisomeric impurities.
    Yield optimization requires strict control of reaction time, temperature, and stoichiometric ratios of reagents.

Basic: How should researchers address missing physicochemical data (e.g., solubility, LogP) during experimental design?

Answer:
When data gaps exist, employ empirical and computational approaches:

  • Experimental determination : Use differential scanning calorimetry (DSC) for melting points, shake-flask methods for solubility, and HPLC for LogP estimation.
  • Computational tools : Software like ACD/Labs or COSMOtherm predicts properties via QSAR models.
  • Proxy compounds : Compare with structurally similar pyrazole derivatives (e.g., methyl-substituted analogs) to infer trends .

Advanced: What strategies resolve contradictions between in vitro receptor binding data and in vivo pharmacokinetic profiles?

Answer:
Methodological approaches include:

  • Metabolic stability assays : Use liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation).
  • Structural modification : Introduce fluorine atoms (as in the 2-fluoroethyl group) to block metabolic hotspots, enhancing half-life .
  • Plasma protein binding studies : Assess free drug concentration using equilibrium dialysis.
    Cross-validate findings with in silico ADMET models to prioritize analogs with balanced affinity and bioavailability .

Advanced: How can DFT calculations guide the prediction of intermediates in pyrazole core functionalization?

Answer:
Density functional theory (DFT) predicts transition states and intermediates:

  • Geometry optimization : Model intermediates (e.g., copper-complexed species) to assess energy barriers.
  • Reaction pathway mapping : Identify favorable pathways (e.g., oxidative addition vs. nucleophilic substitution) for regioselective coupling.
  • Charge distribution analysis : Use Mulliken charges to predict nucleophilic/electrophilic sites on the pyrazole ring .

Basic: What safety protocols are critical given the compound’s acute toxicity (H302, H315) and respiratory hazards (H335)?

Answer:
Mandatory protocols include:

  • Personal Protective Equipment (PPE) :
    • Respiratory: OV/AG/P99 (US) or ABEK-P2 (EU) respirators for aerosolized particles .
    • Skin/eye protection: Full-face shields, nitrile gloves, and chemical-resistant suits.
  • Engineering controls : Fume hoods with ≥0.5 m/s airflow to limit airborne exposure.
  • Emergency procedures : Immediate decontamination with water for skin contact; sodium bicarbonate rinses for eye exposure .

Advanced: Which analytical techniques confirm regioisomeric purity in pyridinyl-substituted analogs?

Answer:

  • 2D-NMR (e.g., NOESY, HSQC) : Differentiates substituent positions via spatial correlations (e.g., pyridin-3-yl vs. pyridin-4-yl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., m/z 215 [M+H]+ for C12H15FN4) .
  • X-ray crystallography : Resolves ambiguous regiochemistry in crystalline derivatives .

Advanced: How to design ecotoxicity assays given the lack of environmental data (e.g., biodegradation, bioaccumulation)?

Answer:

  • OECD Guideline 301 : Conduct ready biodegradability tests using activated sludge.
  • Daphnia magna acute toxicity : Assess 48-hour EC50 values to estimate aquatic hazard.
  • QSAR-ECOSAR modeling : Predict bioaccumulation potential (Log BCF) and soil mobility (Koc) .

Basic: What stability testing protocols are recommended under varying pH and temperature conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40–60°C.
  • HPLC monitoring : Track degradation products (e.g., pyrazole ring cleavage) using UV/Vis or MS detectors.
  • ICH Q1A guidelines : Perform accelerated stability testing (40°C/75% RH) for 6 months to predict shelf life .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 2
Reactant of Route 2
1-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-methylmethanamine

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